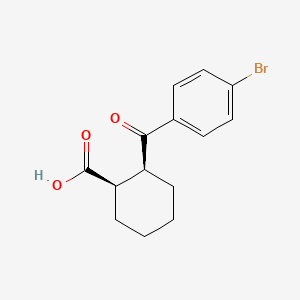

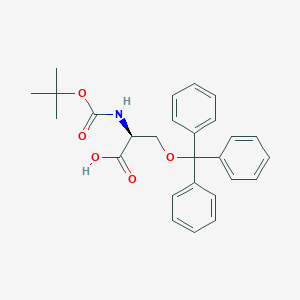

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Deprotection of the N-Boc Group

Boc-Ser(trt)-OH is used in the deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . This process involves the use of oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Solid Phase Peptide Synthesis

Boc-Ser(trt)-OH is used in the solid phase peptide synthesis on polystyrene resins . This process involves in situ neutralization (i.e., neutralization simultaneous with coupling), high concentrations (>0.2 m) of Boc-amino acid-OBt esters plus base for rapid coupling, and 100% TFA for rapid Boc group removal .

Synthesis of Medicinally Active Compounds

The mild method for the selective deprotection of the N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Masking and Demasking in Forward Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Boc-Ser(trt)-OH, with its Boc group, fulfills this requirement of a ‘good’ protecting group, and is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis of Difficult Sequences

The in situ neutralization protocols using Boc-Ser(trt)-OH give a significant increase in the efficiency of chain assembly, especially for “difficult” sequences arising from sequence-dependent peptide chain aggregation in standard (neutralization prior to coupling) Boc-chemistry SPPS protocols or in Fmoc-chemistry SPPS .

Synthesis of HIV-1 Protease

Boc-Ser(trt)-OH has been used in the synthesis of HIV-1 protease (1–50,Cys.amide), HIV-1 protease (53–99), and the full-length HIV-l protease (1–99) .

Mécanisme D'action

Target of Action

Boc-Ser(trt)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid or (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amino groups present in the peptide chain .

Mode of Action

The Boc group protects the amino groups during peptide synthesis, allowing for transformations of other functional groups . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating its cleavage .

Biochemical Pathways

The use of Boc-Ser(trt)-OH affects the biochemical pathways involved in peptide synthesis. It allows for selective transformations of other functional groups in the peptide chain, while the amino groups remain protected . This selective protection and deprotection play a crucial role in the synthesis of complex peptides.

Pharmacokinetics

For instance, it is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Result of Action

The use of Boc-Ser(trt)-OH results in the successful synthesis of complex peptides with the correct sequence and structure. By protecting the amino groups, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Boc-Ser(trt)-OH is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Boc group is achieved with a strong acid such as TFA . Therefore, the pH and temperature of the reaction environment can affect the efficiency of the deprotection process. Moreover, the presence of other functional groups in the peptide chain can also influence the action of Boc-Ser(trt)-OH .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMUAAMLWWXJX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471273 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

CAS RN |

252897-67-9 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)